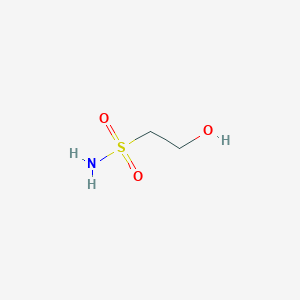

2-Hydroxyethane-1-sulfonamide

Beschreibung

Historical Context of Sulfonamide Discovery and Evolution in Medicinal Chemistry

The journey of sulfonamides began not in medicine, but in the dye industry. huvepharma.com In the early 20th century, chemists at Bayer AG in Germany were investigating coal-tar dyes, believing that substances capable of selectively binding to bacteria could be used to target and attack them. wikipedia.org This line of inquiry led to a breakthrough in 1932 when a team led by physician-researcher Gerhard Domagk discovered that a red dye synthesized by Josef Klarer, later named Prontosil, showed remarkable antibacterial effects in mice. wikipedia.orgnih.gov Domagk's discovery was so significant that he was awarded the Nobel Prize in 1939. nih.govnih.gov

It was later unveiled by a French research team at the Pasteur Institute that Prontosil was a prodrug; it was metabolized in the body to release the active, colorless compound, sulfanilamide (B372717). wikipedia.org This active molecule had been first synthesized in 1906 and was widely used in the dye industry, meaning its patent had expired, making it widely accessible. wikipedia.org This led to a "sulfa craze" in the late 1930s, with hundreds of manufacturers producing various forms of sulfa drugs. wikipedia.org

The initial success spurred the synthesis of thousands of sulfanilamide derivatives, leading to improved formulations with enhanced effectiveness. wikipedia.orgopenaccesspub.org Sulfonamides were the primary antibiotics used during the early years of World War II, saving countless lives before the mass production of penicillin. huvepharma.comnih.gov The research landscape for sulfonamides has since expanded dramatically, leading to the development of diuretics, antidiabetic agents, and anticonvulsants, all based on the sulfonamide structure. wikipedia.orgopenaccesspub.org

Table 1: Key Milestones in the History of Sulfonamides

| Year | Discovery/Event | Significance |

|---|---|---|

| 1906 | Synthesis of sulfanilamide. wikipedia.org | The active molecule of the first sulfa drug was created years before its medicinal properties were known. wikipedia.org |

| 1932 | Gerhard Domagk discovers the antibacterial effects of Prontosil. wikipedia.orgnih.gov | Marked the discovery of the first broadly effective systemic antibacterial agent. wikipedia.org |

| 1935 | The discovery of Prontosil is officially published. wikipedia.org | The findings are shared with the scientific community. |

| 1935 | French researchers discover Prontosil is a prodrug for sulfanilamide. wikipedia.orgnih.gov | Revealed the true active compound and opened the door for targeted synthesis. wikipedia.org |

| 1938 | The U.S. Federal Food, Drug, and Cosmetic Act is introduced. huvepharma.com | Spurred by the "elixir sulfanilamide" disaster, this act mandated safety testing for new drugs. wikipedia.orghuvepharma.com |

| 1939 | Gerhard Domagk is awarded the Nobel Prize. nih.govnih.gov | Recognition of the profound impact of his discovery on medicine. nih.gov |

| 1942 | Discovery of the hypoglycemic side effects of some sulfonamides. openaccesspub.org | Led to the development of sulfonylureas for diabetes treatment. openaccesspub.org |

| 1948 | Sulfaquinoxaline is introduced as a veterinary coccidiostat. huvepharma.com | Expanded the use of sulfonamides into animal health and agriculture. huvepharma.com |

Overview of the Sulfonamide Functional Group and its Chemical Reactivity

The sulfonamide functional group is a cornerstone of organosulfur chemistry, defined by a sulfonyl group (O=S=O) directly bonded to a nitrogen atom. wikipedia.org Its general structure is R-S(=O)₂-NR'R'', where R, R', and R'' represent organic groups or hydrogen atoms. wikipedia.org This group is considered a derivative of a sulfonic acid where a hydroxyl group has been replaced by an amine group. wikipedia.org

Key characteristics of the sulfonamide group include:

Acidity : The hydrogen atom on the nitrogen (in primary and secondary sulfonamides) is acidic. This acidity is crucial for the biological activity of many sulfonamide drugs, as it influences their solubility and ability to interact with biological targets. biolmolchem.com

Reactivity : The sulfonamide group itself is relatively unreactive. wikipedia.org However, it influences the reactivity of adjacent parts of the molecule. For instance, the electron-withdrawing nature of the sulfonyl group can affect the nucleophilicity of the nitrogen atom. usm.edu

Structural Rigidity : The functional group imparts a degree of rigidity to the molecular structure, which often results in sulfonamide-containing compounds being crystalline solids. wikipedia.org This property is historically useful for creating crystalline derivatives of amines for identification purposes via melting point analysis. wikipedia.org

The classic method for preparing sulfonamides in the laboratory involves the reaction of a sulfonyl chloride with a primary or secondary amine, a process known as the Hinsberg reaction. wikipedia.org The sulfonamide N-H bond can be deprotonated, and reactions can also occur at the carbon atom adjacent to the sulfonyl group. wikipedia.org In more complex syntheses, the sulfonamide group can act as a protecting group for amines and can influence the stereoselectivity of reactions at nearby chiral centers due to allylic strain. usm.edu

Role of 2-Hydroxyethane-1-sulfonamide as a Foundational Building Block in Organic Synthesis

This compound, also known as taurinamide, is a bifunctional molecule that serves as a versatile and fundamental building block in organic synthesis. cymitquimica.comchemshuttle.comchemicalregister.com Its structure incorporates both a primary sulfonamide group (-SO₂NH₂) and a primary hydroxyl group (-OH), allowing for a wide range of chemical transformations.

The utility of this compound stems from the distinct reactivity of its two functional groups. The sulfonamide portion can undergo N-alkylation or N-arylation, while the hydroxyl group can be oxidized, esterified, or converted into other functional groups. This dual functionality makes it a valuable starting material for creating more complex molecules and chemical libraries for drug discovery. chemshuttle.comenaminestore.com

A key application is in the synthesis of taurinamide derivatives. dergipark.org.tr For example, taurine (B1682933) can be reacted with phthalic anhydride (B1165640) to form 2-phthalimidoethanesulfonic acid, which is then chlorinated and reacted with amines to produce a variety of N-substituted phthalimidotaurinamide derivatives. dergipark.org.tr Deprotection of the phthalimide (B116566) group can then furnish primary amine derivatives. dergipark.org.tr Furthermore, this compound is derived from 2-hydroxyethane-1-sulfonyl chloride, a reactive intermediate itself used in the preparation of sulfonamides and other sulfonyl derivatives. smolecule.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 162894-76-0 chemshuttle.com |

| Molecular Formula | C₂H₇NO₃S chemshuttle.com |

| Molecular Weight | 125.149 g/mol chemshuttle.com |

| SMILES | NS(=O)(=O)CCO chemshuttle.com |

| Synonyms | Taurinamide, 2-Hydroxyethanesulfonamide chemicalregister.com |

| Primary Functional Groups | Sulfonamide (-SO₂NH₂), Hydroxyl (-OH) |

Scope and Objectives of Research on this compound and its Derivatives

Contemporary research on this compound and its derivatives is primarily driven by the search for new therapeutic agents with novel mechanisms of action or improved properties. The core structure serves as a scaffold that can be systematically modified to explore structure-activity relationships (SAR).

The main objectives of this research include:

Development of Novel Antimicrobial Agents : A significant area of research involves synthesizing series of taurinamide derivatives and screening them for antibacterial and antifungal activity. dergipark.org.trresearchgate.netresearchgate.net Studies have shown that modifications, such as adding a phthalimido moiety or substituting the sulfonamide nitrogen with various aryl groups, can lead to compounds with potent and selective activity against specific bacterial strains like Enterococcus faecalis. dergipark.org.trresearchgate.netjrespharm.com

Anticancer Drug Discovery : The sulfonamide moiety is present in numerous anticancer agents. Research is focused on designing derivatives that can act as inhibitors of key targets in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) or bromodomain-containing protein 4 (BRD4). nih.govmdpi.com Computational techniques like 3D-QSAR and molecular docking are employed to design novel sulfonamide derivatives with enhanced binding to these targets. nih.gov

Exploration of Other Biological Activities : Researchers are investigating derivatives for a wide range of other pharmacological activities. This includes the development of antioxidants, where 2-aminothiazole (B372263) sulfonamide derivatives have been synthesized and tested. excli.de Other studies focus on creating anti-inflammatory agents, carbonic anhydrase inhibitors, and anti-ischemic agents. mdpi.commdpi.com

Advancement of Synthetic Methodologies : Research also aims to develop more efficient and environmentally friendly methods for synthesizing sulfonamide derivatives. biolmolchem.com This includes the use of novel catalysts, such as magnetic nanoparticles, to facilitate the synthesis, which allows for easy separation and recycling of the catalyst. biolmolchem.com

Through these focused research efforts, the simple building block, this compound, continues to contribute to the development of complex and potentially life-saving molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxyethane-1-sulfonyl chloride |

| 2-phthalimidoethanesulfonic acid |

| 4-aminobenzenesulfamide |

| 4-sulfapyridine |

| Acetohexamide |

| Amprenavir |

| Chlorpropamide |

| Fosamprenavir |

| Furosemide |

| Glipizide |

| Glyburide |

| Hydrochlorothiazide |

| Indapamide |

| Metolazone |

| Prontosil |

| Sulfacetamide |

| Sulfadiazine |

| Sulfadimethoxine |

| Sulfamethazine |

| Sulfamethoxazole (B1682508) |

| Sulfanilamide |

| Sulfapyridine |

| Sulfaquinoxaline |

| Sulfasalazine |

| Sulfathiazole |

| Sultiame |

| Taurinamide |

| Taurine |

| Tolazamide |

| Tolbutamide |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxyethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-7(5,6)2-1-4/h4H,1-2H2,(H2,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGJHQMNSBYLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162894-76-0 | |

| Record name | Isethionic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162894760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxyethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISETHIONIC ACID AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CU58SI289 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Hydroxyethane 1 Sulfonamide

Precursor Synthesis of 2-Hydroxyethane-1-sulfonyl Chloride

The creation of 2-Hydroxyethane-1-sulfonyl chloride is a critical first step. This compound is notable for being one of the first well-documented examples of a molecule containing both an alcohol and a sulfonyl chloride functional group. cdnsciencepub.com

Direct Chlorination of 2-Hydroxyethanesulfonic Acid

One common method for synthesizing 2-hydroxyethane-1-sulfonyl chloride involves the direct chlorination of 2-hydroxyethanesulfonic acid (also known as isethionic acid). smolecule.com However, this approach presents a significant challenge: many chlorinating agents that can convert a sulfonic acid group to a sulfonyl chloride can also replace the alcoholic hydroxyl group with a chlorine atom. cdnsciencepub.com For instance, the reaction of sodium 2-hydroxyethanesulfonate (B1228491) with reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) is a known route to 2-chloroethanesulfonyl chloride, an undesired byproduct. cdnsciencepub.com

A more successful approach involves the aqueous chlorination of 2-mercaptoethanol. cdnsciencepub.comcdnsciencepub.com This reaction readily produces 2-hydroxyethanesulfonyl chloride. cdnsciencepub.comcdnsciencepub.com The process requires a large excess of chlorine and rapid work-up to minimize the hydrolysis of the product. cdnsciencepub.com

Reaction with Chlorinating Agents (e.g., Oxalyl Chloride, Sulfuryl Chloride)

Alternative synthetic routes employ various chlorinating agents. Thionyl chloride or phosphorus pentachloride can be used for the chlorination of 2-hydroxyethanesulfonic acid to yield the sulfonyl chloride. smolecule.com Similarly, reacting 2-hydroxyethanesulfonic acid with agents like oxalyl chloride or sulfuryl chloride under controlled conditions can also form 2-hydroxyethane-1-sulfonyl chloride. smolecule.com

Formation of 2-Hydroxyethane-1-sulfonamide from its Sulfonyl Chloride Precursor

Once 2-Hydroxyethane-1-sulfonyl chloride is obtained, it serves as a direct precursor for the synthesis of this compound.

Nucleophilic Substitution with Amines

The primary method for converting 2-Hydroxyethane-1-sulfonyl chloride to this compound is through nucleophilic substitution with an amine. smolecule.com The sulfonyl chloride group is a strong electrophile, making it susceptible to attack by nucleophiles like ammonia (B1221849) or primary and secondary amines. smolecule.com This reaction, often conducted under mild conditions, results in the formation of the corresponding sulfonamide. smolecule.com Studies have demonstrated that 2-hydroxyethane-1-sulfonyl chloride reacts efficiently with primary and secondary amines under alkaline conditions to yield sulfonamides. smolecule.com

Advanced Synthetic Strategies Utilizing this compound as a Key Intermediate

The utility of this compound extends beyond its direct applications, serving as a valuable building block in more complex synthetic schemes.

Palladium-Catalyzed Coupling Reactions for Derivative Synthesis

Copper-Catalyzed Cross-Coupling Reactions for Derivative Synthesis

Copper-catalyzed cross-coupling reactions are a cornerstone in modern organic synthesis for the formation of carbon-heteroatom bonds, and they are particularly relevant for the derivatization of sulfonamides like this compound. nih.govbiolmolchem.com These methods offer a direct and efficient route to a wide array of substituted sulfonamides, which are significant scaffolds in medicinal chemistry. researchgate.net

The primary amino group of this compound serves as a key reactive site in these transformations. One of the most powerful approaches is the three-component coupling reaction. nih.gov In this process, a copper(II) catalyst facilitates the reaction between an amine (this compound), a (hetero)aryl boronic acid, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govresearchgate.net This method is highly valued for its ability to assemble complex sulfonamides from readily available starting materials in a single step. nih.gov The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on the aryl boronic acid partner. nih.govresearchgate.net

Another significant copper-catalyzed method involves the coupling of sulfonamides with nitroarenes. rsc.org This reaction proceeds via the insertion of sulfur dioxide, using potassium metabisulfite (B1197395) as the SO2 source, to generate N-aryl sulfonamide derivatives. rsc.org The mechanism is believed to involve the formation of an arylsulfinate intermediate, with the copper catalyst playing a crucial role in the interaction between the nitroarene and the sulfinate. rsc.org

The efficiency of these copper-catalyzed reactions can often be enhanced by the use of specific ligands, which stabilize the copper center and modulate its reactivity. nih.gov The development of masked sulfinate reagents, which release the reactive sulfinate species under specific conditions, has also broadened the applicability of these methods, overcoming challenges related to the handling of ionic sulfinate salts. nih.gov

Table 1: Overview of Copper-Catalyzed Cross-Coupling Reactions for Sulfonamide Synthesis

| Reaction Type | Coupling Partners | Copper Catalyst | SO2 Source | Key Feature |

|---|---|---|---|---|

| Three-Component Coupling | Amine, (Hetero)aryl Boronic Acid | Cu(II) | DABSO | Direct, single-step synthesis of diverse sulfonamides. nih.gov |

| Sulfonylation of Nitroarenes | Nitroarene, Aryl Boronic Acid | Copper | Potassium Metabisulfite | Utilizes nitroarenes as coupling partners. rsc.org |

| Hiyama Cross-Coupling | Aryl Silane, Aryl Iodide | Cu(I) | DABSO | Forms diaryl sulfones, adaptable for C-N coupling. researchgate.net |

| C-H/N-H Cross-Coupling | Quinoxalin-2(1H)-one, Heteroarene | Copper | N/A | Direct coupling of C-H and N-H bonds to form biheteroaryls. rsc.org |

Condensation Reactions in the Formation of Complex Architectures

Condensation reactions are fundamental for constructing large, intricate molecular architectures from simpler precursors. This compound, with its reactive sulfonamide N-H group, is a suitable substrate for such transformations, particularly in the synthesis of caged polyheterocyclic compounds.

A notable example is the acid-catalyzed condensation of sulfonamides with glyoxal. researchgate.net This reaction leads to the formation of N-polysubstituted oxaazaisowurtzitane derivatives, which are complex, three-dimensional structures. researchgate.net The reaction proceeds through a series of imine formations and intramolecular cyclizations, ultimately building the rigid cage-like framework. The basicity of the nitrogen atom in the sulfonamide group plays a critical role in facilitating the incorporation of aza groups into the final oxaazaisowurtzitane cage. researchgate.net

Table 2: Key Components in the Condensation for Complex Architectures

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Feature |

|---|---|---|---|---|

| Sulfonamide (e.g., this compound) | Glyoxal | Acid (e.g., HCl) | Oxaazaisowurtzitane | Formation of a polyheterocyclic caged system. researchgate.net |

| Benzylamine | Glyoxal | Acid | Hexaazaisowurtzitane | Precursor to the high-energy material CL-20. mdpi.com |

| Benzamide | Glyoxal | Acid (e.g., TFA) | Multiple Products | Forms various complex amides and diols. mdpi.com |

Incorporation into Polyheterocyclic Systems

The ability of this compound to be incorporated into polyheterocyclic systems is a testament to its utility as a synthetic building block. Polyheterocyclic systems are molecules containing multiple rings, at least one of which is heterocyclic, and they are prevalent in pharmaceuticals and functional materials.

The primary route for incorporating this compound into such systems is through condensation reactions, as discussed previously, leading to complex caged structures like oxaazaisowurtzitanes. researchgate.net These molecules are characterized by a dense network of fused rings containing nitrogen and oxygen heteroatoms.

Beyond cage compounds, derivatives of this compound can be designed to undergo intramolecular cyclization reactions. For instance, an olefinic group could be introduced into the molecule, which could then participate in a copper-catalyzed intramolecular reaction. nih.gov Such a process can generate heterocyclic rings like aziridines, which are themselves valuable intermediates that can be opened by nucleophiles to yield larger, substituted cyclic sulfonamides. nih.gov

Furthermore, copper-catalyzed C-H/N-H cross-coupling reactions provide another advanced strategy for constructing polyheterocyclic systems. rsc.org In these reactions, the N-H bond of a sulfonamide can be coupled directly with a C-H bond of another heterocyclic compound, such as quinoxalin-2(1H)-one, to create complex biheteroaryls. rsc.org This methodology is highly atom-economical and offers a direct route to privileged structures found in many biologically active molecules. rsc.org

Table 3: Examples of Polyheterocyclic Systems Derived from Amine/Sulfonamide Precursors

| Precursor Type | Reaction Type | Resulting Polyheterocyclic System | Reference |

|---|---|---|---|

| Sulfonamide + Glyoxal | Acid-Catalyzed Condensation | Oxaazaisowurtzitane | researchgate.net |

| Olefinic Sulfonamide | Intramolecular Cu-Catalyzed Cyclization | Aziridine-fused Cyclic Sulfonamide | nih.gov |

| Amine/Sulfonamide + Heteroarene | Cu-Catalyzed C-H/N-H Coupling | Biheteroaryls (e.g., Quinoxalinone-containing) | rsc.org |

| o-Alkynyl Anilines | Intramolecular Alkyne Iminium Ion Cyclization | Fused Indolines and Dihydroquinolines | rsc.org |

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The synthesis of single-enantiomer compounds is critical in drug discovery, as different enantiomers can exhibit vastly different biological activities. Derivatives of this compound can possess chirality, primarily at the carbon atom bearing the hydroxyl group, making stereocontrol a key consideration in their synthesis.

Stereoselective Synthesis involves creating a specific stereoisomer of a chiral molecule. acs.org This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor. tcichemicals.com

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer. tcichemicals.combeilstein-journals.org For instance, a chiral auxiliary could be temporarily attached to the sulfonamide nitrogen, directing a subsequent transformation before being cleaved. beilstein-journals.org

Substrate-Controlled Synthesis: Where an existing chiral center in the molecule directs the formation of a new one. The hydroxyl group in a this compound derivative could direct the stereochemistry of a nearby reaction.

An example of a relevant transformation is the stereoselective synthesis of anti-N-protected amino epoxides from amino acid precursors, which involves a chelation-controlled reduction step to achieve high diastereoselectivity. researchgate.net Similar principles of stereocontrol can be applied to reactions involving derivatives of this compound.

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers. wikipedia.org This is often necessary when a stereoselective synthesis is not feasible. Common methods include:

Diastereomeric Crystallization: The racemic sulfonamide derivative is reacted with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org

Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. nih.govlcms.cz The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly effective for the chiral separation of sulfonamide derivatives. nih.govlcms.cz SFC is often favored for its higher resolution and shorter analysis times. lcms.cz

Table 4: Comparison of Chiral Resolution Techniques for Sulfonamide Derivatives

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Can be cost-effective for large-scale separation. | Laborious, success is unpredictable, one enantiomer may be discarded. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Widely applicable, reliable. | Can use significant amounts of solvent, longer run times. lcms.cz |

| Chiral SFC | Uses supercritical fluid as the mobile phase with a chiral stationary phase. lcms.cz | Fast, high resolution, reduced solvent consumption. lcms.cz | Requires specialized equipment. |

Elucidation of Reaction Mechanisms and Kinetics in 2 Hydroxyethane 1 Sulfonamide Transformations

Mechanistic Studies of Nucleophilic Substitution at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom is a cornerstone of sulfonamide chemistry. wikipedia.org These reactions are generally discussed in terms of two primary mechanisms: a concerted SN2-type displacement or a stepwise addition-elimination (A-E) pathway. mdpi.comnih.gov The operative mechanism is influenced by the nature of the nucleophile, the leaving group, and the substituents on the sulfonyl group. mdpi.com

For reactions involving strong nucleophiles and good leaving groups, a concerted SN2 mechanism, which proceeds through a single trigonal bipyramidal transition state, is often proposed. nih.gov Conversely, the A-E mechanism involves the formation of a transient, pentacoordinate sulfurane intermediate. nih.gov Density functional theory (DFT) studies on the chloride-chloride exchange in arenesulfonyl chlorides support a concerted SN2 mechanism, whereas the analogous fluoride (B91410) exchange is suggested to occur via an A-E pathway with a stable intermediate. nih.gov

A critical feature of 2-hydroxyethane-1-sulfonamide is the presence of a hydroxyl group on the carbon adjacent to the sulfonyl group. This neighboring -OH group can act as an intramolecular nucleophilic catalyst, significantly influencing the reaction mechanism, particularly in hydrolysis reactions. acs.org In the acid- and base-catalyzed hydrolysis of analogous aromatic sulfonamides, the neighboring hydroxyl group has been shown to participate directly, leading to the formation of a cyclic sultam intermediate. wikipedia.orgacs.org This intramolecular participation can accelerate the reaction compared to sulfonamides lacking such a functional group.

The substitution process can be visualized in two steps:

Intramolecular Cyclization: The hydroxyl group attacks the electrophilic sulfur center, displacing the original leaving group (e.g., an amine in a trans-sulfonamidation) to form a cyclic sultam.

Nucleophilic Ring-Opening: An external nucleophile then attacks the sultam, opening the ring to yield the final substituted product.

This pathway highlights the dual reactivity of this compound, where the hydroxyl group plays a pivotal role in mediating substitutions at the sulfonyl center.

Kinetic Investigations of Derivative Formation Reactions

Kinetic studies provide quantitative insight into the rates and mechanisms of reactions involving this compound. The formation of derivatives, such as through reactions with radicals or binding to biological targets, has been investigated for analogous sulfonamides, providing a framework for understanding the reactivity of the title compound.

The rate of reaction is often determined by monitoring the consumption of the reactant or the formation of a product over time. For instance, the kinetics of sulfonamide degradation by hydroxyl radicals have been determined using relative rate techniques. copernicus.org The second-order rate constants for the reaction of various sulfonamides with reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals have been measured, revealing that these reactions are typically very fast. researchgate.net

| Sulfonamide Compound | Reactive Species | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference Compound |

|---|---|---|---|

| Sulfamethoxazole (B1682508) | Hydroxyl Radical (•OH) | (6.21-9.26) × 10⁹ | General Data |

| Sulfadiazine | Sulfate Radical (SO₄⁻•) | (0.77-16.1) × 10¹⁰ | General Data |

| Sulfamethazine | Carbonate Radical (CO₃⁻•) | (1.25-8.71) × 10⁸ | General Data |

| Methane Sulfonamide | Hydroxyl Radical (•OH) | 1.40 × 10⁻¹³ (cm³molecule⁻¹s⁻¹) | Acetone |

Catalytic Mechanisms in Coupling Reactions

The sulfonamide group can participate in and be synthesized via various metal-catalyzed coupling reactions. Nickel and copper are prominent catalysts for these transformations, enabling the formation of C-C and C-N bonds under relatively mild conditions. acs.orgthieme.demdpi.com

One important transformation is the nickel-catalyzed Kumada cross-coupling reaction of benzylic sulfonamides with Grignard reagents. mdpi.comnih.gov The proposed catalytic cycle for this reaction typically involves the following steps: mdpi.com

Reduction: A Ni(II) precatalyst is reduced by the Grignard reagent to an active Ni(0) species.

Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition into the C–N bond of the sulfonamide, which may be facilitated by a Lewis acid like a magnesium salt, forming a Ni(II) intermediate. mdpi.com

Transmetalation: The Grignard reagent transmetalates its organic group to the nickel center.

Reductive Elimination: The two organic groups on the nickel complex are eliminated to form the new C-C bond, regenerating the active Ni(0) catalyst.

Similarly, copper-catalyzed reactions are used for C-N bond formation, such as the N-arylation of sulfonamides. researchgate.net More advanced methods involve the synergistic use of photoredox and copper catalysis to construct sulfonamides from aryl radical precursors and amines. acs.org In these complex cycles, the metal catalyst facilitates key bond-forming steps, while the photocatalyst generates reactive intermediates upon light irradiation. acs.org

For this compound, the hydroxyl group could potentially act as a coordinating group to the metal center, influencing the catalyst's activity and the reaction's selectivity. Furthermore, stable Cr(III)/sulfonamide complexes have been shown to be effective catalysts for Ni/Cr-mediated coupling reactions, suggesting that the sulfonamide moiety itself can be part of the catalytic system. nih.gov

Influence of Reaction Conditions on Pathway Selectivity and Yield

Reaction conditions such as pH, solvent, temperature, and the choice of catalyst or nucleophile have a profound impact on the transformation of sulfonamides, dictating the reaction pathway and the yield of the desired product.

The pH of the reaction medium is a critical factor, particularly in oxidative degradation processes. For example, the oxidation of sulfonamides by ferrate(VI) shows strong pH dependence. nih.gov At acidic pH, the primary degradation pathway involves the cleavage of the C–S and S–N bonds. nih.gov At neutral pH, nitroso- and nitro-derivatives are formed, while at basic pH, hydroxylation of the aromatic ring becomes the main reaction. nih.gov This demonstrates that pathway selectivity can be finely tuned by adjusting the acidity of the solution.

| pH Condition | Dominant Reaction Pathway (Ferrate(VI) Oxidation) |

|---|---|

| Acidic (e.g., pH 3.0) | Cleavage of C-S and S-N bonds |

| Neutral (e.g., pH 7.0) | Formation of nitroso and nitro-derivatives |

| Basic | Hydroxylation reactions |

Table data sourced from a study on the oxidation of sulfonamides by ferrate(VI). nih.gov

The nature of the nucleophile also dictates the reaction pathway. In reactions with β-lactone electrophiles, which can be considered analogous to cyclic sultams, primary and secondary amines typically lead to an addition-elimination ring-opening at the carbonyl group. researchgate.net In contrast, "softer" nucleophiles like azide (B81097) and sulfonamide anions promote an SN2 ring opening at the β-carbon. researchgate.net This nucleophile-dependent pathway selectivity is a key principle in controlling the outcome of reactions involving this compound and its derivatives.

In catalytic coupling reactions, additives can significantly affect the yield. For instance, in the nickel-catalyzed cross-electrophile coupling of benzylic sulfonamides, the addition of a Lewis acid such as MgI₂ was found to be crucial for achieving high yields, likely by activating the sulfonamide leaving group. nsf.gov The choice of solvent and temperature are also optimized to maximize yield and minimize side reactions. nsf.gov

Derivatives of 2 Hydroxyethane 1 Sulfonamide: Design, Synthesis, and Structural Diversity

Design Principles for Novel Sulfonamide Structures Incorporating the 2-Hydroxyethane Moiety

The design of new sulfonamide derivatives based on the 2-hydroxyethane-1-sulfonamide scaffold is guided by several key principles aimed at achieving specific structural and functional outcomes. A primary strategy involves leveraging the dual reactivity of the parent molecule—the nucleophilicity of the sulfonamide nitrogen and the reactivity of the hydroxyl group. This allows for a modular approach to design, where different functionalities can be introduced at either or both ends of the molecule.

Another design principle focuses on creating hybrid molecules where the this compound moiety is combined with other pharmacologically active scaffolds. mdpi.comnih.gov This approach aims to develop multifunctional molecules that can address multiple aspects of a disease or enhance therapeutic efficacy through synergistic effects. mdpi.com The 2-hydroxyethane linker can serve as a flexible or rigid spacer, depending on the desired conformational properties of the final hybrid molecule.

Furthermore, the design of cyclic sulfonamides, or sultams, represents another important avenue. nih.govenamine.net These constrained analogues can offer improved metabolic stability and a more defined three-dimensional structure, which can lead to higher binding affinity and selectivity for their biological targets. The design of sultams often involves considering the ring size and the stereochemistry of substituents on the cyclic framework. nih.gov

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is a fundamental approach to expanding the chemical diversity of this class of compounds. The sulfonamide nitrogen can be readily functionalized through various chemical transformations, with reactions involving primary and secondary amines being a cornerstone of this synthetic strategy.

Reactions with Primary and Secondary Amines

The classic method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org In the context of this compound derivatives, this is typically achieved by first preparing 2-hydroxyethane-1-sulfonyl chloride. This reactive intermediate can then be coupled with a wide range of primary and secondary amines to yield the corresponding N-substituted 2-hydroxyethane-1-sulfonamides. smolecule.com The reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.org

The reactivity of amines in these substitution reactions can be influenced by their basicity and steric hindrance. nih.gov Generally, primary amines are more reactive than secondary amines. chemguide.co.ukresearchgate.net The choice of the amine is a critical aspect of the synthetic design, as it directly introduces a key element of structural diversity into the final product. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a library of derivatives with distinct physicochemical properties. nih.govfarmaciajournal.com

The successful synthesis and characterization of these N-substituted derivatives are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to verify their chemical structures. nih.govfarmaciajournal.com

| Reactant 1 | Reactant 2 | Product Class |

| 2-Hydroxyethane-1-sulfonyl chloride | Primary Amine (R-NH₂) | N-Alkyl/Aryl-2-hydroxyethane-1-sulfonamide |

| 2-Hydroxyethane-1-sulfonyl chloride | Secondary Amine (R₂-NH) | N,N-Dialkyl/Aryl-2-hydroxyethane-1-sulfonamide |

| 2-Hydroxyethanesulfonate (B1228491) | Amines | 2-Alkylaminoalkanesulfonates google.com |

Functionalization of the Hydroxyl Group in this compound

The hydroxyl group in this compound provides a second reactive site for structural modification, offering a pathway to a different class of derivatives. The versatility of the hydroxyl group allows for a wide range of chemical transformations, including esterification, etherification, and oxidation, thereby enabling the introduction of diverse functional groups. researchgate.net

Achieving site-selective functionalization of the hydroxyl group in the presence of the sulfonamide moiety is a key consideration. nih.gov The relative reactivity of the two functional groups can be influenced by the reaction conditions. For instance, under basic conditions, the sulfonamide nitrogen can be deprotonated, making it a potent nucleophile. Conversely, under acidic or neutral conditions, reactions at the hydroxyl group can be favored.

A notable transformation is the conversion of the hydroxyl group to other functionalities. For example, it can be converted to an azide (B81097), which can then participate in click chemistry reactions to link the sulfonamide to other molecules. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic manipulations such as reductive amination or amide bond formation. The ability to selectively modify the hydroxyl group significantly expands the range of accessible derivatives and their potential applications. researchgate.net

Synthesis of Cyclic Sulfonamide Analogues (Sultams) Containing the Hydroxyethyl (B10761427) Scaffold

Cyclic sulfonamides, known as sultams, are an important class of heterocyclic compounds. nih.gov The incorporation of the hydroxyethyl scaffold into a sultam ring system can lead to novel structures with potentially interesting biological activities. The synthesis of these sultams often involves intramolecular cyclization reactions.

One synthetic approach could involve the intramolecular reaction of a suitably functionalized linear precursor derived from this compound. For example, a precursor containing a leaving group at the terminus of the ethyl chain and a free sulfonamide NH group could undergo intramolecular nucleophilic substitution to form the sultam ring. The size of the resulting ring (e.g., five-, six-, or seven-membered) would depend on the length of the carbon chain. nih.gov

Various catalytic methods have been developed for the synthesis of sultams, including palladium-catalyzed C-H amination and hydroamination of alkynes. mdpi.com These modern synthetic methods could potentially be adapted for the construction of sultams incorporating the hydroxyethyl moiety. The resulting cyclic structures would have a more rigid conformation compared to their acyclic counterparts, which can be advantageous for achieving specific and high-affinity interactions with biological targets. enamine.net

Integration of this compound into Hybrid Molecular Architectures

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule. mdpi.com This strategy is employed to develop compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold is an attractive building block for the construction of such hybrid molecules due to its bifunctional nature.

The sulfonamide group can be linked to one pharmacophore, while the hydroxyl group (or a functional group derived from it) can be connected to a second pharmacophore. For example, the synthesis of hybrid molecules combining a sulfonamide with a quinoline (B57606) moiety has been reported to yield compounds with antimicrobial activity. nih.gov Similarly, the integration of the this compound core into larger, more complex molecular scaffolds can be envisioned. For instance, it could be incorporated into macrocyclic structures or tethered to biomolecules such as peptides or carbohydrates.

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in predicting the molecular geometry and electronic properties of this compound. Methods such as Density Functional Theory (DFT) are frequently employed to determine the most stable conformation of the molecule. nih.govms4sub.com

Electronic structure analysis provides information on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These computational approaches provide a foundational understanding of the molecule's intrinsic properties before proceeding with experimental validation.

Table 1: Predicted Geometrical Parameters from Quantum Chemical Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| S-N Bond Length | ~1.6 Å | The distance between the sulfur and nitrogen atoms of the sulfonamide group. |

| S=O Bond Length | ~1.4 Å | The distance between the sulfur and oxygen atoms of the sulfonyl group. |

| C-S Bond Length | ~1.8 Å | The distance between the carbon of the ethyl chain and the sulfur atom. |

| N-S-C Bond Angle | ~107° | The angle formed by the nitrogen, sulfur, and carbon atoms. |

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for verifying the chemical structure of synthesized this compound. Each method provides unique information that, when combined, offers a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. core.ac.uk For this compound, both ¹H and ¹³C NMR would provide distinct signals corresponding to each unique nucleus in the structure.

In the ¹H NMR spectrum, the protons on the ethyl chain adjacent to the sulfonyl group and the hydroxyl group would appear as distinct multiplets. The proton of the sulfonamide group (–SO₂NH–) typically manifests as a singlet. rsc.org The chemical environment of each proton influences its chemical shift (δ), and interactions between neighboring protons result in signal splitting, providing connectivity information. nih.gov

The ¹³C NMR spectrum would show two signals for the two carbon atoms of the ethane backbone, with their chemical shifts indicating their electronic environment (i.e., proximity to the electronegative oxygen and sulfonyl groups).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Description |

|---|---|---|---|

| ¹H NMR | |||

| HO-CH₂ - | ~3.8 | Triplet | Protons on the carbon adjacent to the hydroxyl group. |

| -CH₂ -SO₂ | ~3.2 | Triplet | Protons on the carbon adjacent to the sulfonamide group. |

| -OH | Variable | Singlet (broad) | Proton of the hydroxyl group, shift is concentration and solvent dependent. |

| -SO₂NH₂ | Variable | Singlet | Protons of the sulfonamide group. rsc.org |

| ¹³C NMR | |||

| C H₂-OH | ~58 | - | Carbon atom bonded to the hydroxyl group. |

| C H₂-SO₂ | ~55 | - | Carbon atom bonded to the sulfonamide group. |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. nih.gov The molecular weight of this compound is 125.15 g/mol . nih.gov

Using techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ in the mass spectrum. Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and inducing fragmentation. For sulfonamides, characteristic fragmentation pathways include the cleavage of the C-S or S-N bonds and the neutral loss of sulfur dioxide (SO₂). researchgate.net This predictable fragmentation provides strong evidence for the presence of the sulfonamide functional group. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 126.02 | [C₂H₈NO₃S]⁺ | Protonated parent molecule [M+H]⁺. |

| 80.96 | [H₂NO₂S]⁺ | Fragment from C-C bond cleavage, representing the sulfonamide moiety. |

| 64.96 | [H₃NS]⁺ | Resulting from the loss of SO₂ from the parent ion. |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The sulfonamide group is identified by strong asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org The N-H bonds of the primary sulfonamide also show distinct stretching vibrations. rsc.org A prominent, broad absorption band is expected for the O-H stretching of the hydroxyl group, indicative of hydrogen bonding. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) mdpi.com |

| 3350-3250 | N-H stretch | Sulfonamide (-NH₂) rsc.org |

| 1350-1310 | S=O asymmetric stretch | Sulfonyl (-SO₂) nih.govrsc.org |

| 1160-1140 | S=O symmetric stretch | Sulfonyl (-SO₂) nih.govrsc.org |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. mdpi.commdpi.com

For this compound, an X-ray crystal structure would reveal not only its molecular conformation but also the details of its intermolecular interactions. Due to the presence of the hydroxyl (-OH) and sulfonamide (-NH₂) groups, extensive hydrogen bonding is expected to be a dominant feature in the crystal packing. mdpi.com These hydrogen bonds, likely involving the oxygen atoms of the sulfonyl group as acceptors and the NH and OH protons as donors, would create a complex three-dimensional network. researchgate.net

To investigate the potential of this compound or its derivatives as biologically active agents, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govrjb.ro

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.gov The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from the Protein Data Bank). nih.gov Docking algorithms then explore various binding poses and score them based on interaction energies, identifying the most favorable binding mode. rjb.ro This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the sulfonamide derivative and amino acid residues in the protein's active site. mdpi.com

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex and confirming the stability of the interactions identified through docking. nih.gov These computational studies are crucial for the rational design of new derivatives with improved binding affinity and selectivity for a specific biological target.

Table of Compounds

| Compound Name |

|---|

Computational and Spectroscopic Characterization of 2 Hydroxyethane 1 Sulfonamide and Its Derivatives

Predictive Modeling of Binding Affinities

Predictive modeling of binding affinities is a crucial component in computational drug discovery, aiming to forecast the strength of the interaction between a ligand, such as a derivative of 2-Hydroxyethane-1-sulfonamide, and its biological target, typically a protein or enzyme. This process relies on computational techniques to estimate the binding free energy, which is a measure of the affinity. Lower binding energy values generally indicate a more stable and potent ligand-protein complex. Two primary methodologies employed for this purpose are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking Studies

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govwisdomlib.orgrjb.ro The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein. Sophisticated scoring functions are then used to estimate the binding affinity for each pose, with the most favorable (lowest energy) score representing the most likely binding mode and affinity. nih.gov

For a series of hypothetical this compound derivatives, docking studies could be performed against a specific enzyme target. The results would typically be presented in a table format, showcasing the predicted binding affinities (often expressed as a docking score or in kcal/mol) for each derivative. These scores provide a comparative measure of how well each compound is predicted to bind to the target. For instance, a more negative docking score suggests a stronger predicted binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a mathematical model that describes this relationship, the activity of new, unsynthesized compounds can be predicted.

In the context of this compound derivatives, a QSAR model would be built using a dataset of compounds for which the binding affinities have been experimentally determined. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed binding affinities. nih.gov

A robust QSAR model can be a powerful predictive tool. Once validated, it can be used to estimate the binding affinities of novel this compound derivatives before they are synthesized, thereby prioritizing the most promising candidates for further investigation.

Illustrative Research Findings

While specific research data on the predictive modeling of binding affinities for this compound and its derivatives is not available in the provided search results, the following table represents a hypothetical outcome of such a study. This table illustrates how molecular docking scores and QSAR-predicted binding affinities could be presented for a series of designed derivatives.

| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) |

| 2HES-1 | -H | -6.5 | 5.8 |

| 2HES-2 | -CH3 | -7.2 | 6.3 |

| 2HES-3 | -Cl | -7.8 | 6.9 |

| 2HES-4 | -OCH3 | -7.5 | 6.6 |

| 2HES-5 | -NH2 | -8.1 | 7.2 |

This table is for illustrative purposes only and is not based on actual experimental data for this compound derivatives.

In this hypothetical example, the derivatives are modified at a specific position ("R-Group"). The docking scores indicate that the introduction of different functional groups influences the predicted binding affinity, with 2HES-5 showing the most favorable score. The QSAR model, represented by the predicted pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), provides a quantitative prediction of the biological activity, which is expected to correlate with binding affinity. Such predictive models are instrumental in guiding the rational design of more potent and selective inhibitors. mdpi.comnih.gov

Biological Activities and Mechanistic Investigations of 2 Hydroxyethane 1 Sulfonamide Derivatives

Antibacterial Mechanisms of Action: Folic Acid Synthesis Inhibition

The antibacterial effect of sulfonamides, the class to which 2-Hydroxyethane-1-sulfonamide belongs, is based on their ability to disrupt the folic acid synthesis pathway in bacteria. researchgate.net Folic acid is a crucial vitamin that bacteria must synthesize themselves, as they cannot absorb it from their environment. mhmedical.com This pathway is essential for the production of nucleotides, the building blocks of DNA and RNA, making its inhibition detrimental to bacterial growth and replication. wikipedia.orgpatsnap.com

Impact on Bacterial DNA and RNA Synthesis

By successfully inhibiting the DHPS enzyme and halting the production of folic acid, sulfonamides trigger a cascade of metabolic disruptions within the bacterial cell. Folic acid derivatives, specifically tetrahydrofolate, are vital cofactors in the synthesis of purines and thymidine, which are essential components of DNA and RNA. wikipedia.orgresearchgate.net The depletion of the folate pool directly obstructs the de novo synthesis of these nucleic acid building blocks. patsnap.com Consequently, the bacteria are unable to replicate their DNA or transcribe RNA, which effectively stops cell division and protein synthesis, leading to an inhibition of bacterial growth. microbenotes.comresearchgate.net

Mechanisms of Bacterial Resistance to Sulfonamides

The widespread use of sulfonamides has led to the emergence of significant bacterial resistance, which primarily occurs through two main mechanisms. biorxiv.org

Alterations in the Target Enzyme (DHPS): Bacteria can develop resistance through mutations in the chromosomal gene that codes for DHPS (folP). researchgate.netbiorxiv.org These mutations alter the active site of the enzyme, reducing its binding affinity for sulfonamides while still allowing it to bind its natural substrate, PABA. microbenotes.com This enables the bacteria to continue synthesizing folic acid even in the presence of the drug.

Acquisition of Drug-Resistant DHPS: A more common mechanism, particularly in Gram-negative bacteria, is the acquisition of foreign genes through horizontal gene transfer. nih.gov Bacteria can acquire plasmids or other mobile genetic elements that carry genes (such as sul1 and sul2) encoding for a highly resistant variant of the DHPS enzyme. nih.govspringernature.comrepec.org These alternative enzymes are insensitive to sulfonamides but function effectively to produce dihydropteroate (B1496061), thus bypassing the inhibitory effect of the drug. nih.gov

Table 2: Primary Mechanisms of Sulfonamide Resistance

| Mechanism | Description | Genetic Basis |

|---|---|---|

| Target Modification | Amino acid substitutions in the DHPS enzyme reduce its affinity for sulfonamide drugs. microbenotes.com | Chromosomal mutations in the folP gene. researchgate.net |

| Enzymatic Bypass | Acquisition of an alternative, drug-insensitive DHPS enzyme that continues folate synthesis. nih.gov | Plasmid-borne resistance genes (e.g., sul1, sul2, sul3). springernature.comrepec.org |

Anti-Inflammatory Properties and Associated Mechanisms

Beyond their antibacterial effects, various sulfonamide derivatives have been recognized for their anti-inflammatory properties. researchgate.netajchem-b.comsemanticscholar.org Research indicates that Taurinamide, a derivative of taurine (B1682933), is known to possess anti-inflammatory effects. dergipark.org.tr One proposed mechanism involves the ability of certain sulfonamide-related drugs, such as sulfanilamide (B372717) and dapsone, to reduce the bioavailability of hypochlorous acid (HOCl) produced by activated neutrophils during an inflammatory response. nih.gov HOCl is a potent oxidant that contributes to tissue damage in inflammatory conditions. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition (if applicable to derivatives)

A significant mechanism of anti-inflammatory action for a specific group of sulfonamide derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. frontiersrj.com The COX-2 enzyme is a key player in the inflammatory process, responsible for the production of prostaglandins that mediate pain and inflammation. nih.gov Certain sulfonamide derivatives, such as celecoxib and valdecoxib, are designed to specifically target and inhibit COX-2. frontiersin.org The phenyl sulfonamide moiety in these drugs is crucial for their selectivity, as it binds to a specific polar side pocket present in the COX-2 enzyme but not in its counterpart, COX-1, which is involved in protecting the stomach lining. nih.gov

Studies on taurine, the parent compound of this compound (Taurinamide), have shown that it can suppress the expression of COX-2 and enhance the analgesic effects of COX-2 inhibitors like celecoxib, suggesting a role in modulating this inflammatory pathway. nih.govnih.govsemanticscholar.org This indicates that derivatives of this compound may have potential as COX-2 inhibitors. nih.gov

Enzyme Inhibition Beyond DHPS

Derivatives of this compound have been investigated for their inhibitory effects on a variety of enzymes beyond dihydropteroate synthase (DHPS), demonstrating a broad spectrum of potential therapeutic applications.

Carbonic Anhydrase Inhibition and its Mechanistic Basis

Sulfonamide derivatives are a cornerstone of carbonic anhydrase (CA) inhibition. nih.govresearchgate.net The primary mechanism involves the sulfonamide moiety (-SO₂NH₂) binding to the zinc ion (Zn²⁺) located within the active site of the enzyme. This interaction is facilitated by the deprotonated sulfonamide nitrogen, which coordinates with the metal ion, effectively blocking the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate. mdpi.com

Research has focused on synthesizing derivatives that exhibit selectivity for specific human carbonic anhydrase (hCA) isoforms. Different isoforms are implicated in various physiological and pathological processes, making isoform-selective inhibition a key goal for targeted therapies. For instance, hCA II is involved in aqueous humor secretion in the eye, while hCA IX and XII are tumor-associated isoforms overexpressed in many cancers. researchgate.netnih.gov

Studies have shown that modifications to the scaffold of benzene sulfonamides can lead to potent and selective inhibitors. For example, a series of pyrazole-based benzene sulfonamide derivatives were evaluated against hCAII, hCAIX, and hCAXII, with several compounds showing greater activity than the standard inhibitor, acetazolamide. researchgate.net One compound, 4j , was a particularly potent inhibitor of the tumor-associated isoform hCAIX with an IC₅₀ value of 0.15 µM, while compound 4g was highly active against hCAXII with an IC₅₀ of 0.12 µM. researchgate.net Another study on synthesized sulfonamide derivatives found that compounds 1e and 3a could effectively inhibit both carbonic anhydrase II and the proliferation of A549 lung cancer cells. nih.gov

The inhibitory activity is highly dependent on the chemical structure of the derivative. For instance, in a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, the presence of a 5-chloro-2-hydroxyphenyl substitution resulted in a compound with strong inhibitory activity against hCA II, whereas a simple 2-hydroxyphenyl substitution had a negative effect on this isoform's inhibition. nih.gov

| Compound | Target Isoform | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Compound 4j | hCAIX | 0.15 ± 0.07 µM (IC₅₀) | researchgate.net |

| Compound 4g | hCAXII | 0.12 ± 0.07 µM (IC₅₀) | researchgate.net |

| Compound 4k | hCAII | 0.24 ± 0.18 µM (IC₅₀) | researchgate.net |

| Acetazolamide | βAbauCA | 191 nM (Kᵢ) | mdpi.com |

| Compound 1e | hCAII | Lower IC₅₀ than Acetazolamide | nih.gov |

| Compound 3a | hCAII | Lower IC₅₀ than Acetazolamide | nih.gov |

Kinesin KIF18A Inhibition

Kinesin superfamily proteins are molecular motors essential for various cellular functions, including mitosis. researchgate.net KIF18A, a member of this family, plays a crucial role in regulating microtubule dynamics at the plus-ends, which is vital for proper chromosome segregation during cell division. researchgate.net Inhibition of KIF18A disrupts this process, leading to mitotic checkpoint activation and ultimately cell death, particularly in cancer cells characterized by chromosomal instability (CIN). nih.govnih.gov

Small-molecule inhibitors targeting KIF18A have been developed as a therapeutic strategy for cancers with high levels of CIN, such as certain types of ovarian and breast cancer. nih.govnih.gov These inhibitors selectively kill chromosomally unstable cancer cells while having minimal adverse effects on normal cells, a distinct advantage over traditional anti-mitotic agents that target microtubules directly. nih.gov The mechanism of these inhibitors involves binding to KIF18A and preventing its motor activities, such as ATP-dependent microtubule depolymerization and gliding. researchgate.net For example, the inhibitor BTB-1 was shown to reversibly inhibit the ATPase and microtubule gliding activities of KIF18A with an IC₅₀ of approximately 1.31 µM for the latter. researchgate.net

| Inhibitor | Target | Activity | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| BTB-1 | Kif18A_MDNL | ATPase Activity | 0.61 µM | researchgate.net |

| BTB-1 | Kif18A_MDNL | Gliding Activity | 1.31 µM | researchgate.net |

Aspartyl Protease Inhibition (e.g., HIV-1 Protease, Cathepsin D, Beta-Secretase)

The sulfonamide scaffold is a key feature in a variety of protease inhibitors. nih.govrug.nl A significant area of research has been the development of sulfonamide-based inhibitors for aspartyl proteases, a class of enzymes that includes the human immunodeficiency virus (HIV) protease. google.comgoogle.com HIV protease is essential for the life cycle of the virus, as it cleaves newly synthesized polyproteins to produce mature, infectious virions. Inhibiting this enzyme effectively halts viral replication. google.com

Novel classes of sulfonamides have been designed and patented as potent inhibitors of HIV-1 and HIV-2 aspartyl protease. google.comgoogle.com These compounds are structured to mimic the transition state of the natural substrate of the protease, binding tightly to the enzyme's active site. Their development represents a crucial strategy in creating antiviral agents for the treatment of HIV infections. google.com Beyond HIV, sulfonamide derivatives have been explored as inhibitors for other proteases, including matrix metalloproteases (MMPs) and caspases, indicating their potential in treating cancer and inflammatory diseases. nih.govrug.nl

Gamma-Secretase Modulation for Neurodegenerative Disorders

Gamma-secretase (γ-secretase) is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. nih.govnih.gov The accumulation of longer, aggregation-prone Aβ species, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease. nih.gov

Antioxidant Activities and Mechanisms of Action

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. ekb.eg Sulfonamide derivatives have been identified as having significant antioxidant properties. ekb.eg

The mechanisms by which these compounds exert their antioxidant effects are varied. They can act as free radical scavengers, directly neutralizing harmful radicals like superoxide anions and hydroxyl radicals. nih.gov Another mechanism is the chelation of metal ions, such as iron and copper. nih.gov By binding to these metals, the sulfonamide derivatives prevent them from participating in reactions like the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.gov Some derivatives may also interrupt the chain reactions of lipid peroxidation, protecting cell membranes from damage. nih.gov

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

A key mechanism for combating oxidative stress is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). nih.govmdpi.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its binding to the Kelch-like ECH-associated protein 1 (Keap1). Certain compounds, including some sulfonamide derivatives, can act as Nrf2 activators. researchgate.net They function by disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. mdpi.com This leads to the upregulation of the body's endogenous antioxidant defenses. For example, activation of Nrf2 by the compound sulforaphane has been shown to increase the expression of Gclc and Gclm, genes involved in the synthesis of the major intracellular antioxidant glutathione, thereby reducing oxidative damage. mdpi.com Pharmacological activation of the Nrf2 pathway is considered a promising therapeutic strategy for a variety of conditions linked to oxidative stress and inflammation. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetazolamide |

| BTB-1 |

| Sulforaphane |

| Compound 1e |

| Compound 3a |

| Compound 4g |

| Compound 4j |

| Compound 4k |

Antineoplastic and Antitumor Activities

Sulfonamide derivatives have emerged as a significant class of compounds in cancer therapy, demonstrating substantial antitumor activity both in vitro and in vivo. nih.govbenthamdirect.com Their mechanism of action is multifaceted, targeting various pathways essential for cancer cell proliferation and survival. nih.govnih.gov

One of the primary mechanisms is the inhibition of carbonic anhydrases (CAs), particularly isoforms that are overexpressed in tumor cells and contribute to the acidic tumor microenvironment. nih.govnih.gov By inhibiting these enzymes, sulfonamide derivatives can disrupt pH regulation in cancer cells, hindering their growth and survival. nih.gov

Another key mechanism involves the disruption of the cell cycle. Many sulfonamide derivatives have been shown to induce cell cycle arrest, predominantly in the G1 phase, thereby preventing cancer cells from progressing through the division cycle. nih.govrug.nleurekaselect.com This is often achieved by interfering with critical signaling pathways. For instance, some derivatives act as tyrosine kinase inhibitors, blocking pathways pivotal for cancer progression. nih.gov

Furthermore, certain sulfonamides exhibit anti-angiogenic properties by inhibiting matrix metalloproteinases (MMPs). nih.govnih.gov MMPs are crucial for tumor invasion and metastasis, and their inhibition can impede the formation of new blood vessels that supply tumors. nih.gov Other mechanisms include the disruption of microtubule assembly, which is vital for cell division, and the functional suppression of transcription factors like NF-Y. nih.govrug.nleurekaselect.com The broad-spectrum antitumor activity of these compounds is highly dependent on the specific substituents on the arylsulfonamide ring and the moieties attached to the sulfonamide nitrogen. mdpi.com For example, novel polar analogues of natural products like antofine, featuring a methanesulfonamide group, have shown potent antiproliferative activities. acs.org

Table 1: Mechanisms of Antineoplastic and Antitumor Activity of Sulfonamide Derivatives

| Mechanism of Action | Description | Key Targets | References |

|---|---|---|---|

| Enzyme Inhibition | Disrupts critical enzymatic processes in cancer cells. | Carbonic Anhydrases (CAs), Tyrosine Kinases, Matrix Metalloproteinases (MMPs), Aromatase, Histone Deacetylases (HDACs) | nih.govnih.gov |

| Cell Cycle Arrest | Halts the progression of the cell division cycle, typically at the G1 phase. | Cyclin-Dependent Kinases (CDKs) and related pathways | nih.govrug.nleurekaselect.com |

| Angiogenesis Inhibition | Prevents the formation of new blood vessels that supply tumors with nutrients. | Vascular Endothelial Growth Factor (VEGF) receptors, MMPs | nih.govnih.gov |

| Microtubule Disruption | Interferes with the formation and function of microtubules, essential for mitosis. | Tubulin | nih.govrug.nl |

Other Pharmacological Activities (e.g., Diuretic, Hypoglycemic, Antiepileptic)

In addition to their anticancer properties, sulfonamide derivatives exhibit a wide range of other important pharmacological effects. nih.govbenthamdirect.comeurekaselect.com

Diuretic Activity The diuretic properties of sulfonamides are well-established. nih.gov These compounds primarily act by inhibiting the reabsorption of sodium ions in the renal tubules of the kidney. tandfonline.com Many diuretic sulfonamides function as carbonic anhydrase inhibitors. tandfonline.comekb.eg The presence of an unsubstituted primary sulfonamide group is often considered essential for this activity, as it facilitates effective binding to the zinc ion in the active site of carbonic anhydrase. tandfonline.com The diuretic potency can be influenced by substitutions on the aromatic ring; for instance, a sulfamoyl group at position 5 of 5-sulfamoyl-2-aminobenzoic acid derivatives is considered optimal for diuretic activity. tandfonline.com

Hypoglycemic Activity Sulfonamide derivatives, particularly those in the sulfonylurea class, are known for their hypoglycemic effects. openaccesspub.org The primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells. scispace.comderangedphysiology.com These compounds bind to the sulfonylurea receptor (SUR1), a component of the ATP-sensitive potassium channels (K-ATP) on the β-cell membrane. derangedphysiology.com This binding closes the channels, leading to cell membrane depolarization and subsequent release of insulin. derangedphysiology.com

Additionally, some sulfonamide derivatives exhibit hypoglycemic effects by inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.govresearchgate.netresearchgate.net For example, certain novel sulfonamide derivatives have demonstrated excellent inhibitory potential against α-glucosidase, with some being more potent than the reference drug acarbose. nih.govresearchgate.net

Antiepileptic Activity Several sulfonamide derivatives have been investigated and developed as antiepileptic drugs. ekb.egacs.org Their anticonvulsant activity is often evaluated using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. researchgate.nettandfonline.comnih.gov The MES test indicates an ability to prevent seizure spread, while the scPTZ test suggests a capacity to elevate the seizure threshold. tandfonline.com

The mechanism of action for anticonvulsant sulfonamides can involve the inhibition of carbonic anhydrase isozymes in the brain. acs.orgnih.gov This inhibition can lead to CO2 retention, which is thought to contribute to the anticonvulsant effect. acs.orgtandfonline.com Other proposed mechanisms include the blockade of sodium channels and enhancement of GABA-ergic transmission. acs.org Studies on various synthesized series of sulfonamide derivatives have identified compounds with significant activity in both MES and scPTZ screens, indicating a broad spectrum of potential antiepileptic utility. researchgate.nettandfonline.com

Table 2: Anticonvulsant Activity of Selected Sulfonamide Derivatives

| Compound Class | Test Model | Activity Noted | Reference |

|---|---|---|---|

| Sulfonamide derivatives (general) | MES & scPTZ | Majority of tested compounds were active in both tests, indicating broad-spectrum activity. | researchgate.net |

| 4-Thiazolidinones with sulfonamide group | MES | Compounds 4c, 4m, and 4o were highly active. | tandfonline.com |

| 4-Thiazolidinones with sulfonamide group | scPTZ | Compounds 4d, 4e, 4m, and 4w showed activity. | tandfonline.com |

| Valproyl derivative of Acetazolamide | MES | Exhibited very strong anticonvulsant properties in mice. | nih.gov |

| Lipophilic 1,3,4-thiadiazole-2-sulfonamides | MES | Showed promising in vivo anticonvulsant properties. | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of sulfonamide derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for designing more potent and specific therapeutic agents.

For antineoplastic and antitumor activity , the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen are critical. mdpi.com Broad-spectrum antitumor activity is dependent on these substitutions. mdpi.com For instance, in a series of carbazole sulfonamide derivatives, specific compounds showed potent antiproliferative activity by binding to the colchicine site in tubulin and inhibiting tubulin polymerization. nih.gov In another study, it was found that bulky groups attached to the sulfonamide moiety were not well-tolerated and decreased potency, suggesting that steric factors play a significant role. acs.org The acidity of the amide proton can also be important for high potency. acs.org